4-(Benzyloxy)-2-hydroxybenzoic acid
Overview
Description
4-(Benzyloxy)-2-hydroxybenzoic acid is a useful research compound. Its molecular formula is C14H12O4 and its molecular weight is 244.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17799. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Pharmaceutical Research
4-(Benzyloxy)-2-hydroxybenzoic acid has been studied extensively in pharmaceutical research. It serves as a key intermediate in the synthesis of various pharmaceutical compounds. Researchers have utilized B2HB as a building block to create drug candidates with potential therapeutic benefits. Its versatile chemical structure allows for modifications and derivatization, making it valuable for drug discovery and development.
References:
- Example Reference 1
- Example Reference 2In organic chemistry, B2HB finds applications in the synthesis of complex organic molecules. Researchers use it as a precursor to create diverse chemical compounds. Its hydroxy and benzyloxy functional groups enable the formation of various chemical bonds, making it a valuable tool for designing new molecules with specific properties.
References:
- Example Reference 3
- Example Reference 4B2HB has been explored in material science for its potential contributions to the development of new materials. Researchers investigate its use in polymer chemistry and the creation of functional materials. By incorporating B2HB into polymers, scientists aim to enhance the mechanical, thermal, and optical properties of these materials, opening up possibilities for advanced applications.
References:
- Example Reference 5
- Example Reference 6In the realm of biochemical research, this compound has been employed as a tool to study enzymatic reactions and metabolic pathways. Its structure allows for the design of enzyme substrates and inhibitors, aiding in the elucidation of biological processes and the development of therapeutic agents.
References:
- Example Reference 7
- Example Reference 8B2HB also finds utility in analytical chemistry, particularly in the development of analytical methods and techniques. Researchers have used it as a reference compound in spectroscopic and chromatographic analyses. Its well-defined properties make it a useful standard for calibration and quantification in various analytical assays.
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds often interact with enzymes or receptors in the body, altering their function and leading to changes at the cellular level .
Mode of Action
It is known that similar compounds can undergo reactions such as the formation of oximes and hydrazones . In these reactions, the compound may act as a nucleophile, reacting with other molecules in the body .
Biochemical Pathways
Similar compounds are known to participate in various biochemical pathways, including the suzuki–miyaura coupling reaction . This reaction involves the formation of carbon-carbon bonds, which is a fundamental process in organic chemistry and biochemistry .
Result of Action
Similar compounds are known to cause various changes at the molecular and cellular level, such as alterations in enzyme activity or cellular signaling .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(Benzyloxy)-2-hydroxybenzoic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Properties
IUPAC Name |
2-hydroxy-4-phenylmethoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c15-13-8-11(6-7-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8,15H,9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMFYEFDCDOWFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10280639 | |
Record name | 4-(benzyloxy)-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10280639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5448-45-3 | |
Record name | NSC17799 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17799 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(benzyloxy)-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10280639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.